5-Butyl-2-decyl-5-ethyl-1,3-dioxane

Description

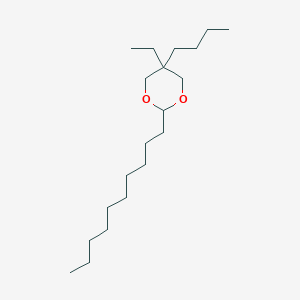

5-Butyl-2-decyl-5-ethyl-1,3-dioxane is a substituted 1,3-dioxane derivative characterized by three alkyl substituents: a butyl group, a decyl chain, and an ethyl group positioned at carbons 2 and 5 of the dioxane ring. This compound belongs to a class of heterocyclic ethers widely studied for their conformational flexibility, thermodynamic stability, and applications in materials science and organic synthesis. Its structure combines bulky substituents, which influence its stereoelectronic properties and reactivity compared to simpler 1,3-dioxanes .

Properties

CAS No. |

6316-49-0 |

|---|---|

Molecular Formula |

C20H40O2 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

5-butyl-2-decyl-5-ethyl-1,3-dioxane |

InChI |

InChI=1S/C20H40O2/c1-4-7-9-10-11-12-13-14-15-19-21-17-20(6-3,18-22-19)16-8-5-2/h19H,4-18H2,1-3H3 |

InChI Key |

APYMTCKWSGBOPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1OCC(CO1)(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxanes can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts like zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .

Industrial Production Methods

Industrial production of 1,3-dioxanes, including 5-Butyl-2-decyl-5-ethyl-1,3-dioxane, typically involves large-scale synthesis using similar methods as described above. The use of continuous flow reactors and efficient water removal techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Butyl-2-decyl-5-ethyl-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like KMnO4, OsO4, and CrO3.

Reduction: Employing reducing agents such as H2/Ni, LiAlH4, and NaBH4.

Substitution: Reacting with nucleophiles like RLi, RMgX, and RCuLi.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, OsO4 in the presence of a co-oxidant, and CrO3 in pyridine.

Reduction: H2 with a nickel catalyst, LiAlH4 in dry ether, and NaBH4 in methanol.

Substitution: Organolithium reagents in dry THF, Grignard reagents in ether, and organocuprates in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or cleavage products, while reduction typically yields alcohols or hydrocarbons .

Scientific Research Applications

5-Butyl-2-decyl-5-ethyl-1,3-dioxane has various applications in scientific research:

Mechanism of Action

The mechanism by which 5-Butyl-2-decyl-5-ethyl-1,3-dioxane exerts its effects involves its ability to form stable cyclic acetals. These acetals can protect sensitive functional groups during chemical reactions, allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Conformational Equilibria in 5-Substituted Dioxanes

Substituents at the 5-position of 1,3-dioxane rings significantly impact conformational equilibria. For example:

- 5-Methyl-1,3-dioxane exhibits a ΔG° of 0.83 kcal/mol between axial and equatorial conformers, favoring the equatorial form due to reduced steric strain .

- 5-Butyl-2-decyl-5-ethyl-1,3-dioxane introduces steric bulk at both the 2- and 5-positions. Computational studies suggest that the decyl chain at position 2 destabilizes axial conformers, while the ethyl and butyl groups at position 5 create a complex equilibrium with minor energy differences (<1 kcal/mol). This is comparable to 5-acyl-1,3-dioxanes, where electron-withdrawing substituents further stabilize equatorial conformers .

Table 1: Conformational Free Energy (ΔG°) of Selected 1,3-Dioxanes

| Compound | Substituents | ΔG° (kcal/mol) | Dominant Conformer |

|---|---|---|---|

| 5-Methyl-1,3-dioxane | 5-CH₃ | 0.83 | Equatorial |

| 5-Bromo-5-nitro-1,3-dioxane | 5-Br, 5-NO₂ | 2.1* | Equatorial |

| Target compound | 5-Bu, 5-Et, 2-Decyl | ~1.2 (calc.) | Equatorial |

*Data inferred from computational studies on nitro-substituted analogues .

Thermal and Kinetic Stability

Decomposition Mechanisms

Thermal decomposition studies of 5-nitro-5-R-1,3-dioxanes reveal that substituent size and electronic effects dictate reaction pathways:

- 5-Nitro-5-methyl-1,3-dioxane undergoes elimination with lower activation energy (ΔG‡ ≈ 18 kcal/mol) compared to bromo analogues (ΔG‡ ≈ 22 kcal/mol) due to methyl’s electron-donating effect .

- This compound is expected to exhibit higher thermal stability (>250°C) due to bulky alkyl groups hindering ring-opening reactions. This contrasts with 5-acetyl-1,3-dioxanes, which decompose at lower temperatures (~150°C) via acyl group fragmentation .

Table 2: Thermal Decomposition Parameters

| Compound | Decomposition Temp. (°C) | Dominant Pathway |

|---|---|---|

| 5-Bromo-5-nitro-1,3-dioxane | 180–200 | Radical elimination |

| 5-Acetyl-1,3-dioxane | 150–170 | Acyl cleavage |

| Target compound | >250 (predicted) | Ring stabilization |

Steric vs. Electronic Influence

- 5-Hydroxyalkyl-1,3-dioxanes (e.g., 5-hydroxyethyl derivatives) show enhanced solubility in polar solvents due to hydrogen bonding, unlike the hydrophobic 5-butyl-2-decyl-5-ethyl analogue .

- 5-Arylidenyl-1,3-dioxanes (e.g., 5-(4’-methoxybenzylidenyl) derivatives) undergo nucleophilic addition at the exocyclic double bond, a reactivity absent in fully saturated alkyl-substituted dioxanes .

Regulatory Considerations

Swiss chemical legislation prohibits certain 1,3-dioxane derivatives (e.g., 5-sec-butyl-2-cyclohexenyl analogues) due to environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.